Trinonylamine
Overview
Description
Trinonylamine, also known as tri-n-nonylamine, is an organic compound with the molecular formula C₂₇H₅₇N and a molecular weight of 395.7482 g/mol . It is a colorless to light yellow liquid with a characteristic amine odor. This compound belongs to the class of aliphatic amines and is known for its high boiling point of 270°C at 1 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trinonylamine is typically synthesized through the reaction of nonyl aldehyde with ammonia or primary amines under controlled conditions. The reaction involves the formation of an imine intermediate, which is subsequently reduced to form the desired amine. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon or nickel, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous feeding of nonyl aldehyde and ammonia into a reactor, where the reaction takes place under elevated temperatures and pressures. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Trinonylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro compounds or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro compounds or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Trinonylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst and intermediate in organic synthesis.
Biology: this compound is used in the study of biological membranes and as a reagent in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trinonylamine involves its interaction with various molecular targets and pathways. As an amine, it can form hydrogen bonds and interact with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins, enzymes, and other cellular components. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Triethylamine: A smaller aliphatic amine with similar basicity but lower molecular weight.
Tripropylamine: Another aliphatic amine with a similar structure but shorter alkyl chains.
Trihexylamine: An aliphatic amine with intermediate chain length between triethylamine and trinonylamine.
Uniqueness of this compound: this compound is unique due to its long alkyl chains, which impart distinct physical and chemical properties. Its high boiling point and hydrophobic nature make it suitable for applications where other amines may not be effective. Additionally, its ability to form stable complexes with various substrates enhances its utility in catalysis and industrial processes .
Properties
IUPAC Name |
N,N-di(nonyl)nonan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H57N/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJAONQEOXOVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN(CCCCCCCCC)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880447 | |
Record name | N,N-Dinonyl-1-nonanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to pale yellow liquid; [TCI MSDS] | |
Record name | Trinonylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21805 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2044-22-6 | |
Record name | N,N-Dinonyl-1-nonanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trinonylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dinonyl-1-nonanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trinonylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trinonylamine function as an extractant in separating metal ions?
A1: this compound acts as a liquid anion exchanger, effectively extracting anionic metal complexes from aqueous solutions. For instance, it extracts the [tetrachloropalladate(II)] anion ([PdCl4]2-) from hydrochloric acid solutions []. This extraction process often involves the formation of ion pairs between the protonated this compound cation and the anionic metal complex. The efficiency and selectivity of this extraction depend on factors such as the nature of the metal ion, the concentration of the acid, and the solvent used.
Q2: Can this compound be used to separate similar metals like gold, platinum, and palladium?
A2: Yes, this compound plays a crucial role in separating these precious metals. One method utilizes alpha-furildioxime to extract palladium first []. Subsequently, a this compound-xylene mixture is employed to extract platinum, which is then separated from the organic phase using sodium hydroxide. This selective extraction and separation are crucial for the individual analysis and recovery of these valuable metals.
Q3: Beyond metal extraction, are there other applications for this compound?
A4: this compound is also used in the study of hydrogen fluoride solutions []. While the specific details of this research are not provided in the abstract, it highlights the diverse applicability of this compound in chemical research.
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